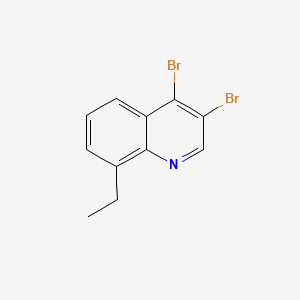

3,4-Dibromo-8-ethylquinoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1208613-85-7 |

|---|---|

Molecular Formula |

C11H9Br2N |

Molecular Weight |

315.008 |

IUPAC Name |

3,4-dibromo-8-ethylquinoline |

InChI |

InChI=1S/C11H9Br2N/c1-2-7-4-3-5-8-10(13)9(12)6-14-11(7)8/h3-6H,2H2,1H3 |

InChI Key |

OKNKWHZAWPSRMR-UHFFFAOYSA-N |

SMILES |

CCC1=CC=CC2=C(C(=CN=C21)Br)Br |

Synonyms |

3,4-Dibromo-8-ethylquinoline |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation in Chemical Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. rsc.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a compound. researchgate.net For a molecule such as 3,4-Dibromo-8-ethylquinoline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous structural assignment.

Proton NMR (¹H NMR) Analysis of Aromatic and Alkyl Protons

Proton NMR (¹H NMR) provides information on the number and electronic environment of hydrogen atoms in a molecule. In this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the quinoline (B57606) ring and those of the ethyl substituent.

The aromatic region would feature signals for the three adjacent protons H-5, H-6, and H-7, while the H-2 proton would appear as a singlet due to the lack of adjacent protons. The chemical shift of H-2 is typically found at a high frequency (downfield) in quinoline systems. nih.gov The protons on the benzene (B151609) portion of the ring (H-5, H-6, H-7) would appear as a complex set of multiplets, with their specific shifts and coupling patterns determined by their relative positions and the electronic effects of the bromine and ethyl groups.

The alkyl region would be characterized by signals from the ethyl group at the C-8 position. This would consist of a quartet for the methylene (B1212753) (-CH₂) protons, coupled to the three protons of the methyl (-CH₃) group, and a triplet for the methyl protons, coupled to the two protons of the methylene group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| H-2 | ~8.9 | Singlet (s) | Downfield due to adjacent nitrogen and bromine. |

| H-5, H-6, H-7 | ~7.6 - 8.2 | Multiplets (m) | Complex splitting due to mutual coupling. |

| -CH₂- (Ethyl) | ~3.0 | Quartet (q) | Coupled to the -CH₃ group. |

| -CH₃ (Ethyl) | ~1.4 | Triplet (t) | Coupled to the -CH₂- group. |

| This table presents predicted data based on known values for similar quinoline structures and general principles of NMR spectroscopy. |

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) is used to determine the number of non-equivalent carbon atoms and provides insight into their chemical environment, hybridization, and functionalization. udel.edulibretexts.org For this compound, which has 11 carbon atoms and no molecular symmetry, 11 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. libretexts.org

The chemical shifts are heavily influenced by the electronegativity of substituents and the aromatic system. libretexts.org The carbons bonded directly to the bromine atoms (C-3 and C-4) and the nitrogen atom (C-2 and C-8a) will have their resonances significantly affected. The signals for the ethyl group carbons will appear in the upfield (aliphatic) region of the spectrum. The general chemical shift ranges for sp² hybridized carbons in aromatic systems are between 100-150 ppm, while sp³ hybridized carbons appear at lower chemical shifts. libretexts.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2 | ~151 | Influenced by adjacent nitrogen and bromine. |

| C-3 | ~121 | Directly bonded to bromine. |

| C-4 | ~135 | Directly bonded to bromine. |

| C-4a | ~129 | Bridgehead carbon. |

| C-5 | ~128 | Aromatic CH. |

| C-6 | ~130 | Aromatic CH. |

| C-7 | ~127 | Aromatic CH. |

| C-8 | ~137 | Substituted with an ethyl group. |

| C-8a | ~146 | Bridgehead carbon, adjacent to nitrogen. |

| -CH₂- (Ethyl) | ~25 | Aliphatic carbon. |

| -CH₃ (Ethyl) | ~15 | Aliphatic carbon. |

| This table presents predicted data based on known values for 3,4-dibromoquinoline (B189540) nih.gov and general principles of ¹³C NMR spectroscopy. |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) in Complex Structure Determination

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei. rsc.orgwikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, a key COSY cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. It would also show correlations among the adjacent aromatic protons H-5, H-6, and H-7, helping to assign their specific positions within the spin system. researchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). columbia.eduipb.pt This technique would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, for example, linking the H-5 proton signal to the C-5 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically two or three bonds, ²JCH and ³JCH). youtube.comcolumbia.edu HMBC is vital for connecting different fragments of the molecule. Key correlations for this compound would include:

Correlations from the H-2 proton to carbons C-3 and C-4.

Correlations from the methylene protons of the ethyl group to carbons C-7, C-8, and C-8a, unequivocally placing the ethyl group at the C-8 position.

Correlations from H-5 to C-4, C-7, and C-8a, helping to piece together the quinoline ring structure. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. nih.gov For this compound (C₁₁H₉Br₂N), the calculated exact mass of the molecular ion [M]⁺ would be compared to the experimentally observed mass, with a match within a few parts per million (ppm) confirming the molecular formula.

A key feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the spectrum will display a characteristic pattern for a molecule containing two bromine atoms: a molecular ion peak (M), a peak at M+2 of roughly double the intensity, and a peak at M+4 of similar intensity to the M peak.

Analysis of the fragmentation pattern provides further structural evidence. Common fragmentation pathways for this compound under electron impact (EI) ionization might include the loss of a methyl radical (•CH₃) to form an [M-15]⁺ ion, or the loss of an ethyl radical (•CH₂CH₃) to form an [M-29]⁺ ion. miamioh.edumsu.edu Subsequent loss of bromine atoms or the entire dibromo-scaffold could also be observed.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups and Vibrational Modes

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. vscht.cz It is an effective method for identifying the functional groups present in a compound. The IR spectrum of this compound would display several characteristic absorption bands.

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Functional Group |

| C-H Stretching (Aromatic) | 3000 - 3100 | Quinoline Ring C-H |

| C-H Stretching (Aliphatic) | 2850 - 2960 | Ethyl Group C-H |

| C=C and C=N Stretching | 1400 - 1600 | Aromatic Ring System |

| C-H Bending (Aliphatic) | 1370 - 1470 | Ethyl Group C-H |

| C-Br Stretching | < 1000 | Carbon-Bromine Bonds |

| This table presents expected data based on general IR correlation charts and data for analogous compounds. nih.govlibretexts.orglibretexts.org |

The spectrum would show sharp peaks just above 3000 cm⁻¹ for the aromatic C-H stretches and peaks just below 3000 cm⁻¹ for the aliphatic C-H stretches of the ethyl group. libretexts.org The region between 1400 and 1600 cm⁻¹ would contain multiple bands corresponding to the stretching vibrations of the C=C and C=N bonds within the quinoline core. mdpi.com The strong absorptions corresponding to the C-Br bonds are expected in the fingerprint region (below 1000 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in systems containing conjugated π-electrons. rsc.org The quinoline ring system of this compound is a chromophore, the part of the molecule responsible for absorbing UV or visible light.

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show multiple absorption bands corresponding to π → π* transitions within the aromatic system. researchgate.net The presence of the bromine atoms and the ethyl group, which act as auxochromes (groups that modify the light-absorbing properties of a chromophore), would be expected to cause a bathochromic (red) shift, moving the absorption maxima (λmax) to longer wavelengths compared to unsubstituted quinoline. ntnu.no This technique is useful for confirming the presence of the conjugated aromatic core.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

For a molecule such as this compound, a single-crystal X-ray diffraction study would provide unequivocal proof of its structure. The analysis would begin with the growth of a suitable single crystal, which is then mounted on a goniometer and irradiated with a monochromatic X-ray beam. libretexts.org The resulting diffraction data is collected and processed to generate an electron density map, from which a molecular model is built and refined. wisc.edu

The primary research findings from such an analysis would include:

Molecular Geometry: The precise bond lengths and angles between all atoms in the this compound molecule would be determined. For instance, the analysis would confirm the C-Br, C-C, C-N, and C-H bond distances and the geometry around the ethyl group substituent.

Conformation: The study would reveal the planarity of the quinoline ring system and the orientation of the ethyl group relative to the bicyclic core. In related quinoline structures, such as quinolin-8-yl 4-chlorobenzoate, X-ray analysis has shown an orthogonal orientation between the quinoline and benzoate (B1203000) rings. mdpi.com A similar conformational relationship for the ethyl group in this compound would be elucidated.

Supramolecular Assembly: The analysis would detail how individual molecules of this compound pack together in the crystal lattice. This includes identifying and quantifying intermolecular interactions such as hydrogen bonds, halogen bonds (involving the bromine atoms), and π–π stacking interactions between the aromatic quinoline rings. researchgate.net In a known crystal structure of an ethyl-substituted quinoline derivative, π–π stacking was observed with a centroid-to-centroid distance of 3.6169 (6) Å, and similar interactions could be anticipated for this compound. researchgate.net

The crystallographic data is typically summarized in a standardized format, as illustrated in the hypothetical table below for a related quinoline derivative.

| Parameter | Value |

|---|---|

| Chemical Formula | C11H9Br2N |

| Formula Weight | 315.01 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 10.3 Å α = 90°, β = 105.5°, γ = 90° |

| Volume | 1020 Å3 |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 2.05 g/cm3 |

| Intermolecular Interactions | π–π stacking, C-H···Br contacts |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Analytical Method Development in Research

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. eanso.org It is an essential tool for the purity assessment of volatile and semi-volatile compounds like this compound, allowing for the separation, identification, and quantification of the main component and any potential impurities. ub.edu

Purity Assessment: To assess the purity of a this compound sample, the compound would be dissolved in a suitable solvent and injected into the GC-MS system. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the GC column. ethernet.edu.et As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each component. eanso.org The resulting chromatogram would show a major peak corresponding to this compound, with its identity confirmed by its retention time and mass spectrum. Any smaller peaks would indicate impurities, which could be identified by comparing their mass spectra to spectral libraries (e.g., NIST/Wiley) or through structural elucidation. epa.gov The relative area of each peak in the chromatogram allows for the quantification of the purity of the sample.

Analytical Method Development: Developing a robust GC-MS method is crucial for obtaining reliable and reproducible results. researchgate.net For this compound, this process would involve the systematic optimization of several key parameters to achieve good separation (resolution), peak shape, and sensitivity. epa.govresearchgate.net

The development process typically includes:

Column Selection: Choosing a GC column with an appropriate stationary phase is the first step. A common choice for analyzing a wide range of organic molecules, including quinoline derivatives, is a medium-polarity column, such as one with a 5% phenyl / 95% polydimethylsiloxane (B3030410) stationary phase (e.g., HP-5MS or DB-5MS). nih.gov

Temperature Program Optimization: The GC oven temperature program is optimized to ensure that this compound is well-separated from any impurities and solvent peaks. This involves adjusting the initial temperature, hold time, ramp rate(s), and final temperature. nih.gov

Injector and Detector Parameters: The injector temperature is set high enough to ensure complete volatilization of the sample without causing thermal degradation. MS parameters, including the ion source temperature and electron ionization energy (typically 70 eV), are also optimized. nih.govdergipark.org.tr

Method Validation: Once optimized, the method would be validated to ensure it meets specific performance criteria, including linearity, accuracy, precision, and limits of detection and quantification. researchgate.net

An example of optimized GC-MS parameters for the analysis of a quinoline compound is provided in the table below.

| Parameter | Setting |

|---|---|

| Instrument | Agilent GC-MS System |

| GC Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film) |

| Carrier Gas | Helium, 1.0 mL/min constant flow |

| Injector Temperature | 280 °C |

| Injection Mode | Splitless |

| Oven Program | Start at 100 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min) |

| MS Ion Source Temp. | 230 °C |

| MS Quadrupole Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 50-500 |

Reactivity and Derivatization Chemistry of 3,4 Dibromo 8 Ethylquinoline

Cross-Coupling Reactions Involving Bromo Substituents

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of 3,4-Dibromo-8-ethylquinoline, the differential reactivity of the bromo substituents at the C3 and C4 positions can be exploited to achieve selective functionalization.

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between organoboron compounds and organic halides. nih.gov Studies on dihaloquinolines have shown that the regioselectivity of the Suzuki-Miyaura coupling is influenced by the electronic properties of the quinoline (B57606) ring and the specific positions of the halogen atoms. In the case of 3,4-dibromoquinoline (B189540), selective coupling at the C4 position has been reported. This selectivity is attributed to the higher electrophilicity of the C4 position compared to the C3 position.

Research on 3,4-dibromoquinoline has demonstrated that careful optimization of reaction conditions, including the choice of catalyst, base, and solvent, is crucial to control the outcome of the reaction and minimize the formation of di-substituted products. For instance, the use of tetrakis(triphenylphosphine)palladium(0) as a catalyst in combination with a suitable base and solvent system has been shown to favor monocoupling at the C4 position.

Table 1: Exemplary Conditions for Regioselective Suzuki-Miyaura Coupling of a Dibromoquinoline Analog

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield of 4-Aryl Product (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 100 | Data not available for specific compound |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | Good yields reported for analogous systems |

Note: The data in this table is illustrative and based on studies of analogous dibromoquinoline systems. Specific yields for this compound may vary.

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst. libretexts.orgwikipedia.orgorganic-chemistry.org The regioselectivity of the Sonogashira coupling on dihaloquinolines is dependent on the relative reactivity of the carbon-halogen bonds. In substrates containing both bromo and iodo substituents, the coupling preferentially occurs at the more reactive carbon-iodine bond. libretexts.org For dihaloquinolines with identical halogen atoms, such as 3,4-dibromoquinoline, the reaction is expected to favor the more electrophilic position. libretexts.org For 2,4-dibromoquinolines, Sonogashira coupling has been observed to occur selectively at the C2 position. Based on the electronic effects within the quinoline ring, it is anticipated that for this compound, the Sonogashira coupling would preferentially occur at the C4 position.

Table 2: Predicted Regioselectivity in Sonogashira Coupling of this compound

| Substrate | Alkyne | Catalyst System | Expected Major Product |

| This compound | Phenylacetylene | Pd(PPh₃)₄ / CuI | 3-Bromo-4-(phenylethynyl)-8-ethylquinoline |

| This compound | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | 3-Bromo-8-ethyl-4-((trimethylsilyl)ethynyl)quinoline |

Note: This table represents predicted outcomes based on established reactivity patterns of dihaloquinolines.

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orglibretexts.org The Stille reaction, on the other hand, couples an organic halide with an organostannane reagent. libretexts.orgorganic-chemistry.org For dihaloquinolines, the regioselectivity of both Heck and Stille couplings is generally governed by the same electronic principles as the Suzuki and Sonogashira reactions, with the more electrophilic C-Br bond being more reactive. For 2,4-dibromoquinoline, Stille couplings have been reported to show similar regioselectivity to Sonogashira couplings, favoring the C2 position. Therefore, for this compound, it is reasonable to predict that both Heck and Stille couplings would preferentially occur at the C4 position.

Nucleophilic Aromatic Substitution (SNAr) Pathways on the Dibrominated Quinoline Core

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings. fishersci.co.uk The presence of the nitrogen atom in the quinoline ring deactivates the carbocyclic ring towards electrophilic attack but activates the heterocyclic ring towards nucleophilic attack, particularly at the C2 and C4 positions.

The regioselectivity of SNAr reactions on the 3,4-dibromoquinoline core is dictated by the ability of the quinoline ring to stabilize the negative charge in the Meisenheimer-like intermediate. For nucleophilic attack on dihaloquinolines, the C4 position is generally more activated towards substitution than the C3 position. This is because the negative charge of the intermediate formed upon nucleophilic attack at C4 can be effectively delocalized onto the electronegative nitrogen atom through resonance. In contrast, attack at the C3 position does not allow for such direct resonance stabilization by the nitrogen atom.

Therefore, in reactions with nucleophiles such as amines or alkoxides, it is expected that this compound will undergo selective substitution at the C4 position. The nature of the nucleophile, the solvent, and the reaction temperature can all influence the rate and outcome of the SNAr reaction. Stronger nucleophiles and higher temperatures generally favor the reaction.

Table 3: Predicted Regioselectivity of Nucleophilic Aromatic Substitution on this compound

| Nucleophile | Reagent | Expected Major Product |

| Amine | R₂NH | 4-(Dialkylamino)-3-bromo-8-ethylquinoline |

| Alkoxide | RONa | 4-Alkoxy-3-bromo-8-ethylquinoline |

Note: This table illustrates the predicted regiochemical outcome based on the established principles of SNAr reactions on quinoline systems.

Copper-Promoted Substitution Reactions

Copper-catalyzed cross-coupling reactions, particularly Ullmann-type condensations, are a cornerstone for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds with aryl halides. organic-chemistry.orgwikipedia.org For this compound, the two bromine atoms at positions C3 and C4 are potential sites for such substitutions. The classic Ullmann reaction, which involves coupling aryl halides in the presence of copper metal at high temperatures, has been largely supplanted by modern protocols that use copper salts with various ligands. rug.nl These modified conditions allow the reactions to proceed at lower temperatures and with greater functional group tolerance. rug.nlnih.gov

The mechanism of the Ullmann reaction is understood to involve the formation of an organocopper intermediate. wikipedia.org It is generally accepted that a Cu(I) species is the active catalyst. rug.nl The reaction pathway is thought to proceed via oxidative addition of the aryl halide to the Cu(I) complex, followed by reductive elimination to form the new C-N or C-O bond, although alternative mechanisms have been proposed. organic-chemistry.orgwikipedia.org

In the case of this compound, achieving selective monosubstitution at either the C3 or C4 position represents a significant synthetic challenge. The relative reactivity of the two C-Br bonds would depend on subtle differences in their electronic environment and accessibility. Generally, C4-haloquinolines can be more reactive than C2 or C3 analogues in some cross-coupling reactions. nih.gov However, controlling the reaction to prevent double substitution requires careful optimization of reaction conditions, such as temperature, reaction time, and the stoichiometry of the nucleophile. Ligands like diamines, amino alcohols, and 1,10-phenanthroline can play a crucial role in modulating the reactivity and selectivity of the copper catalyst. rug.nlresearchgate.net

Table 1: Representative Conditions for Copper-Promoted Amination of Aryl Halides This table is based on general findings for Ullmann-type reactions and not specific to this compound.

| Catalyst/Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|

| CuI / L-proline | K2CO3 | DMSO | 90-110 |

| CuI / DMEDA | K3PO4 | Toluene | 110 |

Electrophilic Aromatic Substitution (EAS) Potential and Limitations on the Quinoline Ring

The quinoline ring system is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom in the pyridine (B92270) ring. As a result, electrophilic attack occurs preferentially on the more electron-rich carbocyclic (benzene) ring. imperial.ac.ukquimicaorganica.org For quinoline itself, nitration and other EAS reactions yield a mixture of 5- and 8-substituted products. imperial.ac.uk

In this compound, the directing effects of the existing substituents must be considered.

Pyridine Ring Nitrogen: Strongly deactivating, making substitution on the heterocyclic ring highly unfavorable.

Bromo Groups (C3, C4): These are deactivating via their inductive effect but are ortho-, para-directing through resonance. However, their influence on the already deactivated pyridine ring is minimal in the context of EAS.

Ethyl Group (C8): This is an activating, ortho-, para-directing group. libretexts.org It directs incoming electrophiles to the C5 and C7 positions of the quinoline ring.

Lithium-Bromine Exchange and Subsequent Electrophilic Quenching

Lithium-halogen exchange is a powerful and rapid method for converting aryl halides into organolithium species, which can then be trapped with various electrophiles. wikipedia.orgharvard.edu The reaction is kinetically controlled, and its rate follows the trend I > Br > Cl. wikipedia.org For substrates with multiple halogen atoms, regioselectivity becomes a critical issue.

Studies on 2,4-dihaloquinolines have shown that lithium-bromine exchange occurs regioselectively at the C4 position. researchgate.net This selectivity is attributed to the electronic influence of the adjacent nitrogen atom, which stabilizes the resulting C4-lithiated intermediate. By analogy, it is highly probable that this compound would also undergo selective lithium-bromine exchange at the C4 position when treated with an organolithium reagent such as n-butyllithium or t-butyllithium at low temperatures (e.g., -78 °C).

The mechanism is believed to involve the formation of an "ate-complex," which facilitates the exchange. harvard.edu Once formed, the 3-bromo-8-ethylquinolin-4-yl-lithium intermediate is a potent nucleophile and can be quenched with a wide array of electrophiles to introduce new functional groups at the C4 position. researchgate.net

Table 2: Potential Electrophiles for Quenching Lithiated Quinolines

| Electrophile | Functional Group Introduced |

|---|---|

| DMF (N,N-Dimethylformamide) | Aldehyde (-CHO) |

| CO2 (Carbon dioxide) | Carboxylic acid (-COOH) |

| R-I (Alkyl iodide) | Alkyl group (-R) |

| (CH3)3SiCl (Trimethylsilyl chloride) | Trimethylsilyl group (-Si(CH3)3) |

This two-step sequence provides a reliable method for the selective functionalization of the C4 position, leaving the C3-bromine available for subsequent transformations.

Regioselectivity and Stereoselectivity in Complex Derivatization Reactions

Regioselectivity is a central theme in the chemistry of this compound. As discussed, different reaction types can favor substitution at different positions.

Lithium-Bromine Exchange: Shows high regioselectivity for the C4 position. researchgate.net This provides a predictable entry point for C4 functionalization.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki): In contrast to the high selectivity of lithiation, achieving high regioselectivity in Suzuki couplings with 3,4-dibromoquinoline can be difficult. nih.gov While useful levels of selectivity can be achieved under optimized conditions, mixtures of products from coupling at C3 and C4 are often observed. This suggests that the electronic and steric differences between the two positions are not sufficiently large to allow for complete differentiation by common palladium catalytic systems.

Copper-Promoted Reactions: Regiocontrol in Ullmann-type reactions on dihaloquinolines is also challenging and highly dependent on the specific substrate, nucleophile, and ligand used.

Stereoselectivity would become relevant in derivatization reactions where a new chiral center is formed. For example, if the C4-lithiated intermediate were quenched with a prochiral ketone, a racemic mixture of tertiary alcohols would be produced. Achieving stereoselectivity in such a reaction would require the use of a chiral ligand or auxiliary to influence the facial selectivity of the nucleophilic attack. No specific studies on stereoselective derivatization of this compound are available, but it remains an area of potential exploration.

Exploration of Novel Reaction Pathways and Mechanistic Studies

Mechanistic investigations into the reactions of dihaloquinolines continue to provide insights for developing novel synthetic pathways. The mechanism of lithium-halogen exchange, for instance, is known to proceed through an ate-complex rather than a radical pathway, which accounts for the high stereospecificity observed in some systems. harvard.edupku.edu.cn

In the realm of copper-catalyzed reactions, the development of ligand-accelerated catalysis has represented a significant advance over classic Ullmann conditions. rug.nl Mechanistic studies suggest that these reactions proceed through a Cu(I)/Cu(III) catalytic cycle involving oxidative addition and reductive elimination. organic-chemistry.org Understanding the role of the ligand in stabilizing intermediates and promoting key steps is crucial for designing more efficient and selective catalysts. This knowledge could be applied to develop novel, regioselective C-N or C-O coupling reactions for this compound.

Furthermore, tandem reactions that combine multiple bond-forming events in a single operation are an area of active research. For example, a copper-catalyzed tandem annulation of alkynyl imines has been used to access C4-functionalized quinolines. organic-chemistry.org Exploring similar tandem or cascade reactions starting from this compound could lead to the rapid assembly of complex heterocyclic frameworks.

Synthesis of Complex Polycyclic and Heterocyclic Systems Incorporating the 8-Ethylquinoline (B27807) Moiety

This compound is a valuable building block for the synthesis of larger, fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. airo.co.innih.gov The two bromine atoms serve as handles for sequential or one-pot double cross-coupling reactions, allowing for the annulation of new rings onto the quinoline core.

For example, a regioselective Suzuki coupling at one position, followed by an intramolecular reaction or a second cross-coupling, could be employed. nih.gov A strategy might involve:

Selective lithiation at C4 followed by quenching to install a functional group (e.g., an amino or hydroxyl group protected).

A subsequent palladium- or copper-catalyzed intramolecular cyclization involving the C3-bromine and the newly installed functional group to form a new fused ring.

Alternatively, derivatization can be used to prepare precursors for cyclization reactions like the Friedel-Crafts reaction or Beckmann rearrangement to build tetracyclic fused quinolines. researchgate.net The synthesis of pyrimidoquinolines, for instance, often involves the reaction of aminoquinolines with various reagents. nih.gov By converting one or both bromine atoms of this compound into other functional groups, pathways to these and other complex systems like pyrrolo[3,2-c]quinolinones could be envisioned. airo.co.in Such strategies enable the construction of diverse and complex molecular scaffolds based on the 8-ethylquinoline moiety.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are foundational for predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These theoretical explorations can elucidate the fundamental nature of a compound's stability and reactivity. rsc.org

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional structure of a molecule, known as its optimized geometry. researchgate.netresearchgate.net This calculation minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles. For a molecule like 3,4-Dibromo-8-ethylquinoline, DFT studies, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would yield precise values for the geometry of the quinoline (B57606) core and its substituents. researchgate.netresearchgate.net

The energetic properties, such as the total energy of the optimized structure, provide a measure of the molecule's thermodynamic stability. These calculations are crucial for comparing the stability of different isomers or conformations.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP) (Note: This table is illustrative as specific data is unavailable.)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C3-Br | e.g., 1.89 Å |

| Bond Length | C4-Br | e.g., 1.90 Å |

| Bond Length | C8-C(ethyl) | e.g., 1.52 Å |

| Bond Angle | C2-C3-C4 | e.g., 120.5° |

| Bond Angle | N1-C8a-C8 | e.g., 119.8° |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netdergipark.org.tr The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept electrons, highlighting regions prone to nucleophilic attack. dergipark.org.tr

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more reactive. acs.orgajchem-a.com For this compound, FMO analysis would map the distribution of these orbitals across the molecule, identifying the most probable sites for chemical reactions. nih.gov

Table 2: Hypothetical FMO Properties for this compound (Note: This table is illustrative as specific data is unavailable.)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | e.g., -6.5 eV |

| LUMO Energy | e.g., -1.2 eV |

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, visualizes the charge distribution on the surface of a molecule. walisongo.ac.idresearchgate.net It is generated by plotting the electrostatic potential onto the electron density surface. Different colors are used to represent different potential values; typically, red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-poor regions (positive potential), which are attractive to nucleophiles. researchgate.netwavefun.com Green and yellow represent areas of neutral or intermediate potential. An EPS map for this compound would reveal the electronegative character of the nitrogen atom and bromine atoms and the relatively positive regions on the hydrogen atoms. acs.orgproteopedia.org

Global reactivity descriptors, derived from FMO energies, provide quantitative measures of a molecule's reactivity. dergipark.org.trajchem-a.com

Chemical Hardness (η) indicates a molecule's resistance to change in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. ajchem-a.comacs.org Higher hardness correlates with lower reactivity. acs.org

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and measures the ease of electron cloud polarization. ajchem-a.comacs.org Higher softness indicates greater reactivity.

Electronegativity (χ) describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω) quantifies the energy stabilization when a molecule accepts electrons from the environment. scielo.org.mx It is a measure of a molecule's ability to act as an electrophile.

These parameters would be calculated from the HOMO and LUMO energies to provide a quantitative scale of reactivity for this compound. ajchem-a.com

Table 3: Hypothetical Global Reactivity Descriptors for this compound (Note: This table is illustrative as specific data is unavailable.)

| Descriptor | Formula | Hypothetical Value |

|---|---|---|

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | e.g., 2.65 eV |

| Chemical Softness (S) | 1 / η | e.g., 0.38 eV⁻¹ |

Spectroscopic Property Prediction and Validation through Computational Methods

Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation in organic chemistry. liverpool.ac.uk DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict ¹H and ¹³C NMR chemical shifts. nih.govd-nb.info These predicted shifts are calculated relative to a reference compound, typically Tetramethylsilane (TMS). researchgate.net

For this compound, a computational study would provide a list of predicted chemical shifts for each unique hydrogen and carbon atom in the molecule. Comparing this theoretical spectrum with an experimentally obtained NMR spectrum would be the definitive method for structural verification. Discrepancies between calculated and experimental values are often minimal, making this a powerful validation technique. d-nb.inforesearchgate.net

Table 4: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Note: This table is illustrative as specific data is unavailable.)

| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| C2 | e.g., 151.2 | Data not available |

| C3 | e.g., 125.8 | Data not available |

| C4 | e.g., 128.4 | Data not available |

| C5 | e.g., 129.1 | Data not available |

| C6 | e.g., 127.5 | Data not available |

| C7 | e.g., 136.3 | Data not available |

| C8 | e.g., 139.0 | Data not available |

| C(ethyl)-CH₂ | e.g., 25.5 | Data not available |

Based on a comprehensive search of available scientific literature, there is currently no specific research data for the chemical compound This compound corresponding to the detailed computational and theoretical investigations requested. Studies providing vibrational frequency calculations, TD-DFT simulations, reaction mechanism elucidations, molecular dynamics simulations, or in silico screening specifically for this compound could not be located in the public domain.

General computational studies have been performed on the broader class of quinoline derivatives. These investigations employ various theoretical methods to understand the structural, electronic, and spectroscopic properties of substituted quinolines. For instance, Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are commonly used to analyze the electronic structure, molecular orbitals (HOMO-LUMO), and UV-Vis absorption spectra of different quinoline-based molecules. bohrium.comjksus.orgsemanticscholar.orgresearchgate.net Similarly, vibrational analyses using DFT are often performed to assign IR and Raman spectral bands for various quinoline analogues. researchgate.netbenthamdirect.comresearchgate.net Molecular dynamics simulations have also been applied to understand the conformational behavior and interactions of molecules within this class. nih.govarxiv.orgrsc.org

However, these generalized findings on other quinoline compounds cannot be extrapolated to create a scientifically accurate and specific report on this compound as requested. The precise substitution pattern (bromo groups at positions 3 and 4, and an ethyl group at position 8) would uniquely influence its electronic properties, vibrational modes, conformational flexibility, and potential reaction pathways. Without dedicated research on this exact molecule, generating the specified article with detailed data tables and findings is not possible.

Advanced Research Applications and Potential of 3,4 Dibromo 8 Ethylquinoline

Role as a Privileged Scaffold in Materials Science Research

In materials science, a "privileged scaffold" refers to a molecular framework that can be systematically modified to interact with a wide range of biological targets or, in this context, to generate a variety of functional materials. Quinoline (B57606) and its derivatives are considered privileged structures due to their versatile chemical reactivity and inherent photophysical properties. The aromatic system of 3,4-Dibromo-8-ethylquinoline provides a robust and planar core, while the nitrogen heteroatom and the bromo- and ethyl-substituents offer multiple points for functionalization.

The bromine atoms at the 3- and 4-positions are particularly significant. They can be readily substituted through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the attachment of a wide array of functional groups. rsc.org This capability enables the rational design of complex molecules with tailored properties for specific applications in materials science, from luminescent materials to functional polymers. The 8-ethyl group, meanwhile, can enhance the solubility of the resulting materials in organic solvents, which is a crucial factor for solution-based processing and device fabrication.

Integration into Luminescent Materials and Organic Light-Emitting Diodes (OLEDs) Research

The quinoline moiety is a cornerstone in the design of luminescent materials, including those used in Organic Light-Emitting Diodes (OLEDs). Quinoline derivatives are frequently used as ligands in metal complexes, such as Aluminum(III) tris(8-hydroxyquinoline) (Alq3), a benchmark electron-transporting and emitting material in OLEDs. sigmaaldrich.comresearchgate.net The potential of this compound in this field lies in its utility as a building block for novel emitters or host materials.

The bromine atoms can exert a "heavy-atom effect," which promotes intersystem crossing from the singlet excited state to the triplet state. This phenomenon is critical for the design of phosphorescent OLEDs (PhOLEDs), which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. sioc-journal.cn By replacing the bromine atoms with other aromatic or electron-donating/withdrawing groups, the electronic and photophysical properties, such as the emission color and quantum yield, can be finely tuned. mdpi.com The ethyl group at the 8-position can help prevent aggregation-caused quenching in the solid state by disrupting intermolecular packing, leading to improved performance in thin-film devices. rsc.org

| Representative Quinoline Derivative | Application in OLEDs | Key Property | Reference |

| Aluminum(III) tris(8-hydroxyquinoline) (Alq3) | Electron transport and emissive layer | Stable green emitter, good electron mobility | sigmaaldrich.com |

| 2,8-bis(diphenylphosphoryl)dibenzothiophene (PO15) | Electron transport material | High electron mobility, deep HOMO level | |

| 5,7-Dibromo-8-hydroxyquinoline Metal Complexes | Emitters | Enhanced cytotoxicity and potential luminescent properties | google.com |

| Polyfluorenes (PF) | Blue-emitting polymers | High processability and fluorescence | |

| This table presents data for representative quinoline derivatives to illustrate their roles in OLEDs, as specific data for this compound is not extensively documented. |

Application in Supramolecular Chemistry and Self-Assembly Studies

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules associated through non-covalent interactions. The planar and aromatic nature of the quinoline scaffold makes it an excellent candidate for constructing self-assembling systems. These assemblies are driven by forces such as π-π stacking, hydrogen bonding (via the nitrogen atom or other functional groups), and van der Waals interactions.

While there is no specific research on the supramolecular behavior of this compound, related quinoline structures are known to form complex architectures. For instance, hydroxyquinolines are well-studied for their role in forming hydrogen-bonded assemblies and capsules. The programmed self-assembly of such molecules can lead to the formation of functional nanostructures with potential applications in sensing, catalysis, and drug delivery. The dibromo-functionality of the target molecule could also be exploited to form halogen bonds, a type of non-covalent interaction that is gaining increasing attention in crystal engineering and supramolecular design.

Exploration as a Building Block for Functional Polymers

Dibrominated aromatic compounds are key monomers in the synthesis of conjugated polymers via cross-coupling polycondensation reactions. researchgate.net Therefore, this compound is a prime candidate for creating novel functional polymers. Polymerization, for example via a Suzuki or Stille coupling reaction, could yield polymers where the quinoline unit is integrated into the main chain.

These polymers would be expected to possess interesting optoelectronic properties derived from the extended π-conjugation along the polymer backbone. sigmaaldrich.com The quinoline nitrogen could be used to coordinate metal ions or for post-polymerization functionalization, further tuning the material's properties. The ethyl group would likely enhance the polymer's solubility, making it processable from solution for applications in printed electronics, sensors, or as emissive layers in polymer light-emitting diodes (PLEDs). Research on polymers derived from azo-substituted quinolines has shown that substituents on the quinoline moiety strongly influence the optical properties of the resulting materials. researchgate.net

Research into Organic Semiconductors and Electronic Materials

Organic semiconductors are the active components in a range of electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.org The performance of these devices is highly dependent on the molecular structure of the semiconductor, which dictates its charge carrier mobility and energy levels (HOMO/LUMO). The π-conjugated system of quinoline makes it a suitable core for organic semiconductors. rsc.org

This compound could serve as an intermediate in the synthesis of advanced organic semiconductors. tcichemicals.com Through cross-coupling reactions at the bromine positions, the π-system can be extended by adding other aromatic units, a common strategy for tuning the energy levels and enhancing intermolecular electronic coupling. mdpi.com The ethyl group can influence the thin-film morphology, which is critical for efficient charge transport in OFETs. The inherent polarity and potential for n-type behavior (electron transport) due to the nitrogen atom makes the quinoline scaffold particularly interesting for developing both p-type (hole transport) and n-type organic semiconductors, which are both necessary for complex organic circuits. sigmaaldrich.com

| Material Class | Potential Role of Quinoline Scaffold | Key Modulating Substituents | Reference |

| Oligothiophenes | Core component for π-conjugation | Alkyl chains for solubility | |

| Polythiophenes | Backbone for conducting polymers | Head-to-tail regioregularity | sigmaaldrich.com |

| Pentacene Derivatives | High-mobility p-type semiconductors | Silylalkyne groups for stability/solubility | rsc.org |

| Donor-Acceptor Compounds | Tuning HOMO/LUMO for emission color | Electron-acceptor units | mdpi.com |

| This table illustrates how different scaffolds and substituents are used to create organic semiconductors. This compound represents a building block that could be integrated into such systems. |

Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating Quinoline Ligands

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.com They have generated immense interest due to their high porosity and tunable properties, with applications in gas storage, separation, and catalysis. nih.govresearchgate.net The quinoline nitrogen atom is an effective coordination site for metal ions. While this compound itself lacks the multitopic nature of typical MOF linkers, it can be chemically modified to become one. For instance, replacing the bromine atoms with carboxylate or other coordinating groups would make it a suitable building block for MOFs.

Even without modification, the molecule could be incorporated into MOFs as a guest molecule, where it could influence the framework's properties, or as a modulator during synthesis to control crystal growth. MOFs built with quinoline-containing ligands have been shown to exhibit interesting functionalities, such as luminescence for sensing applications. mdpi.com For example, a zirconium-based MOF with a quinoline-dicarboxylic acid ligand was developed for the highly sensitive detection of certain metal ions and nitroaromatic compounds.

Catalysis Research and Ligand Design Based on the Quinoline Framework

The quinoline framework is a foundational element in the design of ligands for transition metal catalysis. The nitrogen atom acts as a Lewis basic site to coordinate with a metal center, while the substituents on the quinoline ring provide a means to sterically and electronically tune the catalyst's performance. This tuning is crucial for achieving high activity, selectivity, and stability.

This compound serves as a precursor for a variety of potential ligands. The bromine atoms can be replaced via lithiation or coupling reactions to introduce phosphine (B1218219), amine, or other coordinating groups. google.com The ethyl group at the 8-position, adjacent to the nitrogen atom, would provide significant steric bulk, which can be advantageous in controlling the stereoselectivity of a catalytic reaction. For instance, in asymmetric catalysis, where creating a specific chiral environment around the metal center is key, such steric influence is highly desirable. Quinoline-based ligands have been successfully employed in a wide range of catalytic reactions, including C-H bond activation, cross-coupling, and polymerization. google.com

Chiral Quinoline Ligands in Asymmetric Catalysis

Asymmetric catalysis is a powerful method for the synthesis of chiral compounds, with the development of novel chiral ligands being a critical aspect of modern chemistry. nih.gov Chiral ligands, often possessing C2 symmetry, form complexes with transition metals to create highly efficient and selective catalysts for producing enantiopure molecules, which are crucial in the pharmaceutical and agrochemical industries. sigmaaldrich.com

While specific studies on this compound as a chiral ligand were not identified, the broader class of quinoline derivatives has been explored in this context. The quinoline backbone provides a rigid scaffold that can be functionalized to create a specific chiral environment around a metal center. The development of chiral diene ligands, for example, has been a significant area of progress in asymmetric catalysis over the past two decades. nih.gov The substitution pattern of this compound could serve as a foundational structure for creating new chiral phosphine or N-heterocyclic carbene (NHC) ligands. The bromine atoms offer sites for further functionalization or can influence the electronic properties of the quinoline ring, potentially fine-tuning the catalytic activity and enantioselectivity of a metal complex. Research has shown that even subtle changes to ligand structure can significantly impact the efficiency of asymmetric reactions. rsc.org

Heterogeneous and Homogeneous Catalytic Systems Featuring Quinoline Derivatives

Quinoline derivatives are integral to both homogeneous and heterogeneous catalysis, not only as ligands but also as substrates in important chemical transformations. dicp.ac.cnmdpi.com

Homogeneous Catalysis: In homogeneous systems, transition metal complexes with phosphine ligands are widely used. researchgate.net Quinoline-based structures can be incorporated into these ligands to modulate catalytic activity. For instance, rhodium complexes modified with bulky ligands are used for highly selective hydroformylation reactions. researchgate.net The hydrogenation of quinolines to tetrahydroquinolines is another crucial transformation, often catalyzed by homogeneous iridium, rhodium, or ruthenium complexes. dicp.ac.cn An efficient catalytic system using [Ru(p-cymene)Cl2]2/I2 has been developed for the hydrogenation of various quinoline derivatives under mild conditions. dicp.ac.cn

Heterogeneous Catalysis: Heterogeneous catalysts are advantageous for their stability, ease of separation, and recyclability, making them suitable for industrial applications. mdpi.com Iron-based heterogeneous catalysts, for example, have been developed for a variety of organic transformations. mdpi.com A notable example is an Fe-based metal-organic framework (MOF) catalyst, Fe(BTC), which has proven highly effective for synthesizing 2,4-diarylquinolines. mdpi.com The development of such catalysts aligns with the principles of green chemistry by promoting the use of environmentally benign and sustainable materials. tandfonline.comuniba.it The structure of this compound could be adapted for immobilization onto a solid support like silica (B1680970) or a polymer, creating a recyclable catalyst for various organic reactions. researchgate.net

Table 1: Examples of Catalytic Systems Involving Quinoline Derivatives

| Catalyst System | Reaction Type | Catalyst Nature | Key Findings | Reference |

|---|---|---|---|---|

[Ru(p-cymene)Cl2]2/I2 |

Hydrogenation of quinolines | Homogeneous | High reactivity and complete conversion for 2-methyl-quinoline at a low catalyst loading. | dicp.ac.cn |

| Cationic ruthenium-hydride complex | Coupling of benzocyclic amines and alkynes | Homogeneous | Effective for regioselective coupling to form tricyclic quinoline derivatives. | nih.gov |

| Zinc-based MOF | Three-component coupling | Heterogeneous | Synthesizes 2,4-disubstituted quinolines in excellent yields under solvent-free conditions. | rsc.org |

| Fe(BTC) MOF | Synthesis of 2,4-diarylquinolines | Heterogeneous | A sustainable catalyst for producing diarylquinolines. | mdpi.com |

Development of Advanced Probes and Sensor Technologies

The unique photophysical properties of the quinoline ring system make it an excellent platform for the development of chemical sensors. nih.gov Quinoline derivatives are widely used in fluorescent probes for detecting metal ions and other analytes due to their rigid structure, good water solubility, and biocompatibility. mdpi.com

Fluorescent Probes for Chemical Detection (non-biological sensing)

Fluorescent probes offer high sensitivity and selectivity for the detection of various chemical species. nih.govmdpi.com Quinoline-based fluorophores are particularly effective due to their strong fluorescence and the ease with which their properties can be tuned through chemical modification. nih.govmdpi.com The nitrogen atom and the aromatic system can interact with analytes, leading to changes in fluorescence emission, such as quenching or enhancement. nih.gov

Researchers have designed numerous quinoline-based fluorescent sensors for the detection of metal ions like Fe³⁺ and Zn²⁺. mdpi.comrsc.orgmdpi.com For example, a novel sensor for Fe³⁺ was developed by modifying the quinoline group, which showed high selectivity and sensitivity through a fluorescence quenching mechanism. mdpi.comrsc.org Another study reported on quinoline derivative-functionalized carbon dots as a nanosensor for Zn²⁺, achieving a very low detection limit of 6.4 nM. rsc.org The dibromo and ethyl substitutions on this compound could be leveraged to create new probes. The bromine atoms can influence the photophysical properties or serve as reactive sites for attaching specific recognition units, potentially leading to sensors for analytes beyond metal ions, such as chemical warfare agents or environmental pollutants. rsc.org

Table 2: Selected Quinoline-Based Fluorescent Probes for Chemical Detection

| Quinoline Derivative | Target Analyte | Sensing Mechanism | Key Feature | Reference |

|---|---|---|---|---|

| 2,2,2-trifluoro-N'-(2-(quinolin-8-yloxy) acetyl)acetohydrazide (TQA) | Fe³⁺ | Fluorescence Quenching | High selectivity and sensitivity in complex systems. | mdpi.com |

| Quinoline-functionalized carbon dots | Zn²⁺ | Fluorescence Enhancement | High selectivity with a detection limit of 6.4 nM. | rsc.org |

| 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline with dipicolylamine (PQPc) | Zn²⁺ | Fluorescence Enhancement | 13-fold increase in fluorescence quantum yield; selective over other divalent cations. | mdpi.com |

| Quinoline-based thiazole (B1198619) derivatives (QPT and QBT) | Fe³⁺, Fe²⁺, Cu²⁺ | Fluorescence Quenching | Forms a 1:1 complex with the target metal ions. | acs.org |

Electrochemical Sensors Research for Chemical Detection

Electrochemical sensors provide a powerful alternative to optical methods, offering high sensitivity, rapid response times, and portability. nih.gov The modification of electrode surfaces with specific materials, such as nanomaterials or conductive polymers, is key to developing selective and sensitive electrochemical sensors. mdpi.com

Quinoline derivatives can be electropolymerized onto electrode surfaces to create a sensing film. researcher.life A study on thiophene (B33073) and pyridine-substituted quinolines demonstrated their successful electropolymerization on a carbon cloth substrate for energy storage applications, a technology closely related to sensor development. researcher.life The resulting polymer films exhibited electrochemically active sites that could be harnessed for sensing applications. researcher.life Given its structure, this compound could potentially be used to modify electrodes, either through electropolymerization or by incorporation into a composite material (e.g., with carbon nanotubes or metal nanoparticles). Such a modified electrode could be used to detect environmental contaminants, such as bromate (B103136) in water, or other electroactive species. mdpi.comiapchem.org

Exploration as a Chemical Biology Tool for Mechanistic Investigations

Chemical biology utilizes small molecules to probe and understand complex biological systems at a molecular level. researchgate.net Quinoline derivatives have been instrumental in this field, serving as inhibitors, probes, and structural scaffolds to investigate biological pathways and protein functions. orientjchem.orgnih.gov

Studies of Protein-Ligand Interactions at a Molecular Level

Understanding the interactions between proteins and small-molecule ligands is fundamental to biology and drug discovery. nih.govmdpi.com Techniques like mass spectrometry and molecular modeling are used to study these dynamic interactions, revealing details about binding affinity, conformational changes, and the specific amino acids involved in the binding pocket. nih.govembl.denih.gov

Quinoline derivatives are known to interact with a variety of proteins. For instance, novel quinoline analogues were discovered to be potent inhibitors of the NLRP3 inflammasome, a key component of the inflammatory response. nih.gov Mechanistic studies confirmed that the quinoline compound may directly target the NLRP3 protein, blocking its assembly and activation. nih.gov In another study, tailor-made quinoline derivatives were designed as inhibitors of topoisomerase 1 (Top1), an important anticancer target. researchgate.net These compounds were found to trap the Top1-DNA cleavage complex, and molecular modeling suggested specific hydrogen bond interactions within the protein's active site. researchgate.net

The this compound structure, with its specific pattern of hydrophobic (ethyl) and electrophilic (bromo) regions, could be explored for its interaction with various protein targets. Docking studies could predict its binding mode in different protein cavities, guiding the design of more potent and selective inhibitors or molecular probes for mechanistic studies.

Enzyme Inhibition Studies for Mechanistic Understanding (non-therapeutic claims)

The quinoline scaffold and its halogenated derivatives have attracted significant interest in the study of enzyme-substrate and enzyme-inhibitor interactions. While direct enzymatic studies on this compound are not extensively documented in publicly available literature, research on analogous dibromoquinoline compounds provides a framework for understanding its potential as a tool in biochemical research. These studies are crucial for elucidating enzyme mechanisms and identifying structural motifs that influence binding and inhibition, without making any claims of therapeutic efficacy.

Various substituted quinoline derivatives have demonstrated the ability to inhibit a range of enzymes. For instance, studies on different bromo-substituted quinolines have revealed inhibitory activity against key enzymes such as topoisomerases, which are critical for DNA replication and repair. nih.gov Specifically, compounds like 5,7-dibromo-8-hydroxyquinoline have been identified as inhibitors of human DNA topoisomerase I. nih.gov This suggests that the dibromoquinoline core can interact with the active sites of such enzymes.

Furthermore, other research has highlighted the inhibitory potential of quinoline derivatives against metabolic enzymes. A series of substituted quinolines, including dibromo variants, were found to be effective inhibitors of human carbonic anhydrase isoforms (hCA I and II) and acetylcholinesterase (AChE). researchgate.net The inhibition of these enzymes is a common focus in mechanistic studies to understand physiological processes. The data from these studies, while not on this compound itself, point towards the potential of this class of compounds to serve as molecular probes for investigating enzyme structure and function.

The table below summarizes the observed enzyme inhibition by various dibromoquinoline analogs, offering a perspective on the potential areas of investigation for this compound.

| Enzyme Target | Dibromoquinoline Analog Studied | Observed Effect | Reference |

| Human DNA Topoisomerase I | 5,7-dibromo-8-hydroxyquinoline | Inhibition | nih.gov |

| Human Carbonic Anhydrase I (hCA I) | Substituted quinolines (including dibromo derivatives) | Inhibition (Ki values in nM range) | researchgate.net |

| Human Carbonic Anhydrase II (hCA II) | Substituted quinolines (including dibromo derivatives) | Inhibition (Ki values in nM range) | researchgate.net |

| Acetylcholinesterase (AChE) | Substituted quinolines (including dibromo derivatives) | Inhibition (Ki values in nM range) | researchgate.net |

These findings underscore the value of dibromoquinoline scaffolds in enzyme inhibition studies for mechanistic understanding. The specific substitution pattern of this compound, with bromine atoms at positions C3 and C4 and an ethyl group at C8, would likely modulate its inhibitory profile against these and other enzymes, making it a candidate for comparative biochemical screening to further probe enzyme-ligand interactions.

Precursor to Structurally Diverse Heterocyclic Systems

The presence of two bromine atoms on the quinoline core of this compound positions it as a versatile precursor for the synthesis of a wide array of more complex, structurally diverse heterocyclic systems. The differential reactivity of the C-Br bonds, influenced by their electronic environment on the quinoline ring, can be exploited to achieve regioselective functionalization through various modern synthetic methodologies. researchgate.net

Polyhaloquinolines are widely recognized as valuable building blocks in organic synthesis. rsc.org The carbon-bromine bonds serve as synthetic handles for introducing new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions. Methodologies such as the Suzuki-Miyaura, Heck, and Sonogashira reactions are routinely employed to append aryl, vinyl, and alkynyl groups, respectively, onto the quinoline framework. researchgate.netaphrc.org

For instance, the palladium-catalyzed Suzuki-Miyaura cross-coupling of dihaloquinolines with various aryl boronic acids has been shown to be an effective method for creating biaryl and poly-aryl systems. aphrc.org The reactivity of the halogen atoms can differ, with the halogen at the C4 position often being more susceptible to substitution than one at C3, allowing for sequential or selective reactions. researchgate.net This differential reactivity is a key advantage in the stepwise construction of complex molecules.

Furthermore, techniques such as regioselective lithium-halogen exchange can provide access to specific organometallic intermediates of dibromoquinolines. beilstein-journals.org These intermediates can then be reacted with a variety of electrophiles to introduce a wide range of functional groups, leading to novel substituted quinolines that can serve as scaffolds for further heterocyclic annulation or derivatization.

The potential synthetic transformations of a dibromoquinoline precursor, such as this compound, are summarized in the table below. These reactions pave the way for the synthesis of fused heterocyclic systems and highly decorated quinoline derivatives.

| Reaction Type | Reagents/Catalysts | Resulting Structure Type | Potential Application | Reference |

| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst (e.g., Pd(PPh₃)₄) | Aryl-substituted quinolines | Synthesis of biaryl systems, precursors to fused polycyclic aromatics | aphrc.org |

| Heck Reaction | Alkenes, Pd catalyst (e.g., Pd(OAc)₂) | Alkenyl-substituted quinolines | Elaboration into various side chains and fused rings | aphrc.org |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts | Alkynyl-substituted quinolines | Building blocks for alkynylated heterocycles, precursors for cyclization reactions | researchgate.net |

| Buchwald-Hartwig Amination | Amines, Pd catalyst and ligand | Amino-substituted quinolines | Synthesis of nitrogen-containing heterocyclic systems | nih.gov |

| Lithium-Halogen Exchange | Organolithium reagents (e.g., n-BuLi), then electrophile | Regioselectively functionalized quinolines | Introduction of a wide variety of functional groups | beilstein-journals.org |

The strategic application of these synthetic methods to this compound would enable the exploration of novel chemical space, leading to the generation of libraries of complex heterocyclic compounds. These new structures are of interest for their potential applications in materials science and as scaffolds in medicinal chemistry research.

Future Research Directions and Unexplored Avenues for 3,4 Dibromo 8 Ethylquinoline

Development of Novel and Green Synthetic Methodologies

The synthesis of quinoline (B57606) derivatives has traditionally relied on classic methods like the Skraup, Doebner-von Miller, and Friedländer syntheses. jocpr.comijpsjournal.com However, these methods often involve harsh conditions, hazardous reagents, and produce significant waste. nih.gov The future of synthesizing 3,4-Dibromo-8-ethylquinoline should pivot towards green and sustainable approaches.

Key areas for development include:

Nanocatalysis : The use of nanocatalysts offers an effective and environmentally friendly route for quinoline synthesis, often requiring milder conditions and shorter reaction times. nih.gov

Microwave-Assisted Synthesis (MAS) : This technique can accelerate reaction rates, reduce energy consumption, and minimize waste generation. ijpsjournal.comtandfonline.com It has been successfully applied to the Skraup synthesis of quinolines in water. tandfonline.com

Solvent-Free and Catalyst-Free Conditions : Developing protocols that eliminate the need for organic solvents and catalysts represents a significant step towards a truly green synthesis. jocpr.com

Use of Green Solvents : Exploring benign solvents like water, ethanol (B145695), or aqueous PEG-400 can drastically improve the environmental profile of the synthesis. tandfonline.com

| Synthesis Method | Principle | Advantages | Potential Application for this compound |

|---|---|---|---|

| Nanocatalysis nih.gov | Utilization of nanocatalysts for enhanced reactivity and selectivity. | High efficiency, mild reaction conditions, catalyst reusability. | Development of a one-pot synthesis from simpler precursors using a custom nanocatalyst. |

| Microwave-Assisted Synthesis (MAS) ijpsjournal.comtandfonline.com | Use of microwave irradiation to accelerate chemical reactions. | Reduced reaction times, lower energy consumption, potential for solvent-free reactions. | Rapid and efficient bromination and cyclization steps in the synthesis pathway. |

| Solvent-Free Synthesis jocpr.com | Reactions are conducted in the absence of a solvent, often with mechanical mixing or heating. | Eliminates solvent waste, can lead to higher purity products. | A solid-state synthesis approach could be explored to minimize environmental impact. |

| Synthesis in Green Solvents tandfonline.com | Employing environmentally benign solvents like water or ethanol. | Reduced toxicity and environmental pollution. | Adapting existing synthetic routes to use water or ethanol as the reaction medium. |

Application of Advanced Spectroscopic Characterization Techniques for Dynamic Studies

Understanding the structural dynamics of this compound is crucial for predicting its reactivity and interactions with other molecules. Advanced spectroscopic methods can provide detailed insights into its behavior in various environments. elsevier.comnumberanalytics.com

Future studies could employ:

Time-Resolved Spectroscopy : To investigate the dynamics of the molecule on picosecond to nanosecond timescales, which is essential for understanding photochemical reactions or fast conformational changes. numberanalytics.com

2D Spectroscopy : Techniques like 2D NMR can reveal intricate details about molecular structure and interactions, helping to elucidate the connectivity and spatial relationships of atoms within the molecule. numberanalytics.com

Fluorescence Spectroscopy : Given that quinoline derivatives often exhibit fluorescence, studying the luminescence properties of this compound can provide information on its electronic structure and interactions with its environment. mdpi.com

| Technique | Information Gained | Relevance to this compound |

|---|---|---|

| Time-Resolved Spectroscopy numberanalytics.com | Real-time observation of molecular dynamics and reaction kinetics. | Studying excited-state properties and potential photochemical reactivity. |

| 2D NMR Spectroscopy numberanalytics.comresearchgate.net | Detailed structural information, including through-bond and through-space correlations. | Unambiguous assignment of proton and carbon signals and determination of the 3D structure. |

| Fluorescence Spectroscopy mdpi.com | Insights into electronic structure, molecular environment, and binding interactions. | Exploring its potential as a fluorescent probe or sensor. |

Integration into Emerging Fields of Chemistry (e.g., Mechanochemistry, Flow Chemistry)

The application of emerging chemical technologies can offer significant advantages in the synthesis and modification of this compound.

Mechanochemistry : This solvent-free technique uses mechanical force to induce chemical reactions. nih.gov It offers a greener and often more efficient alternative to traditional solution-based synthesis. rsc.orgresearchgate.net The total mechanosynthesis of other quinoline derivatives has been successfully demonstrated. rsc.org

Flow Chemistry : Continuous flow synthesis provides enhanced control over reaction parameters, improved safety, and easier scalability. researchgate.net It is particularly well-suited for multi-step syntheses and can be automated for high-throughput production. organic-chemistry.org

Development of High-Throughput Screening Methods for Derivatization and Reactivity Mapping

To explore the full chemical space of this compound, high-throughput screening (HTS) methods are indispensable. unchainedlabs.com HTS allows for the rapid testing of numerous reaction conditions and derivatization strategies. alitheagenomics.com

Future research should focus on:

Automated Synthesis Platforms : Utilizing robotic systems to perform a large number of reactions in parallel, varying reagents, catalysts, and conditions.

Derivatization Libraries : Creating a diverse library of derivatives by reacting this compound with a wide range of coupling partners. The bromine atoms at the 3 and 4 positions are prime sites for cross-coupling reactions. researchgate.net

Rapid Analytical Techniques : Employing techniques like LC-MS for the high-throughput analysis of reaction outcomes. nih.gov Derivatization can be used to enhance the detectability of analytes in mass spectrometry. nih.gov

Synergistic Computational and Experimental Approaches for Predictive Chemistry

The integration of computational chemistry with experimental work can accelerate the discovery and optimization of new reactions and applications for this compound. nih.gov

This synergistic approach involves:

Quantum Mechanical Calculations : Predicting molecular properties, reaction mechanisms, and spectroscopic signatures to guide experimental design. researchgate.net

Molecular Docking and Dynamics Simulations : If a biological application is envisioned, these techniques can predict the binding affinity and mode of interaction with target proteins. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies : Developing models that correlate the chemical structure of derivatives with their reactivity or biological activity, enabling the design of new compounds with desired properties. longdom.org

| Approach | Objective | Potential Impact on this compound Research |

|---|---|---|

| Quantum Mechanical Calculations researchgate.net | Predicting molecular properties and reaction pathways. | Guiding the development of new synthetic routes and understanding reactivity. |

| Molecular Docking and Dynamics nih.gov | Simulating interactions with biological targets. | Identifying potential therapeutic applications and guiding lead optimization. |

| QSAR Modeling longdom.org | Correlating structure with activity or properties. | Designing new derivatives with enhanced performance for specific applications. |

Advanced Analytical Methodologies for Complex Matrices in Research

As research on this compound progresses, robust analytical methods will be required to detect and quantify it in complex research matrices, such as reaction mixtures or biological samples.

Key areas for development include:

Liquid Chromatography-Mass Spectrometry (LC-MS) : This is the preferred technique for the analysis of quinolone derivatives due to its high sensitivity and selectivity. researchgate.net

Advanced Sample Preparation : Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) will be crucial for isolating the compound from complex mixtures and removing interfering substances. researchgate.netnih.gov

Development of Selective Sensors : For real-time monitoring, novel fluorescent chemosensors based on the quinoline scaffold could be developed for the selective detection of specific analytes in the presence of this compound or for the detection of the compound itself. bohrium.com

Q & A

Basic: What are the established synthetic routes for 3,4-Dibromo-8-ethylquinoline, and what reaction conditions optimize yield?

Methodological Answer:

The synthesis typically involves bromination of 8-ethylquinoline. A common approach is dissolving 8-ethylquinoline in a solvent like dichloromethane or acetic acid, followed by controlled addition of bromine (Br₂) or N-bromosuccinimide (NBS) at 0–25°C. Stoichiometric ratios (e.g., 2:1 Br₂:substrate) and inert atmospheres (N₂/Ar) minimize side reactions. Post-reaction, quenching with sodium thiosulfate and purification via column chromatography (silica gel, hexane/ethyl acetate) yields the product. Evidence from analogous quinoline brominations suggests optimal yields (70–85%) are achieved at 40–60°C with excess Br₂ in acetic acid, though regioselectivity must be monitored .

Advanced: How can regioselectivity challenges during bromination of 8-ethylquinoline be addressed to favor 3,4-dibromination?

Methodological Answer: